molecular formula C14H15F3N4O4 B3214621 5-TFA-ap-ddC CAS No. 114748-58-2

5-TFA-ap-ddC

Cat. No.: B3214621
CAS No.: 114748-58-2
M. Wt: 360.29 g/mol
InChI Key: SINWQMVIWQGNFM-VHSXEESVSA-N
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Description

5-TFA-ap-2’,3’-Dideoxycytidine, commonly known as 5-TFA-ap-ddC, is a synthetic nucleoside analog. It is characterized by the presence of a trifluoroacetyl group attached to the amino group of the cytidine analog. This compound is a white to pale yellow solid with a molecular formula of C14H15F3N4O4 and a molecular weight of 360.29 g/mol . It is soluble in organic solvents but has low solubility in water .

Preparation Methods

The synthesis of 5-TFA-ap-2’,3’-Dideoxycytidine involves multiple steps. The key synthetic route includes the introduction of the trifluoroacetyl group to the amino group of the cytidine analog. The reaction conditions typically involve the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial production methods for 5-TFA-ap-2’,3’-Dideoxycytidine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-TFA-ap-2’,3’-Dideoxycytidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-TFA-ap-2’,3’-Dideoxycytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-TFA-ap-2’,3’-Dideoxycytidine involves its incorporation into DNA or RNA chains during replication or transcription. The presence of the trifluoroacetyl group disrupts the normal base-pairing interactions, leading to chain termination and inhibition of nucleic acid synthesis. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies .

Comparison with Similar Compounds

5-TFA-ap-2’,3’-Dideoxycytidine can be compared with other nucleoside analogs such as:

The uniqueness of 5-TFA-ap-2’,3’-Dideoxycytidine lies in the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs .

Properties

IUPAC Name

N-[3-[4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4/c15-14(16,17)12(23)19-5-1-2-8-6-21(13(24)20-11(8)18)10-4-3-9(7-22)25-10/h6,9-10,22H,3-5,7H2,(H,19,23)(H2,18,20,24)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINWQMVIWQGNFM-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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